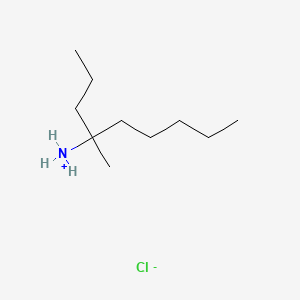
4-Methyl-4-nonanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-nonanamine hydrochloride is an organic compound with the molecular formula C₁₀H₂₄ClN. It is a derivative of nonanamine, where a methyl group is attached to the fourth carbon atom, and the compound exists as a hydrochloride salt. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-4-nonanamine hydrochloride can be synthesized through several methods, including the reduction of 4-methyl-4-nonanone. One common approach involves the reaction of 4-methyl-4-nonanone with a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-nonanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated amines or other derivatives.
Scientific Research Applications
4-Methyl-4-nonanamine hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
4-Methyl-4-nonanamine hydrochloride is similar to other amine hydrochlorides, such as 4-methyl-2-pentanamine hydrochloride and 4-methylpentan-2-amine hydrochloride. its unique structural features, such as the position of the methyl group and the length of the carbon chain, distinguish it from these compounds. These differences can lead to variations in reactivity, solubility, and biological activity.
Comparison with Similar Compounds
4-Methyl-2-pentanamine hydrochloride
4-Methylpentan-2-amine hydrochloride
Other amine hydrochlorides with varying alkyl chain lengths and substituent positions
Properties
CAS No. |
56065-51-1 |
|---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
4-methylnonan-4-ylazanium;chloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-6-7-9-10(3,11)8-5-2;/h4-9,11H2,1-3H3;1H |
InChI Key |
SSXGKFLLWJKBME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCC)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















